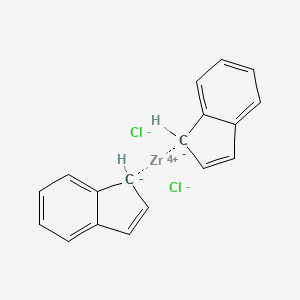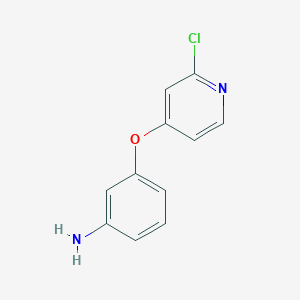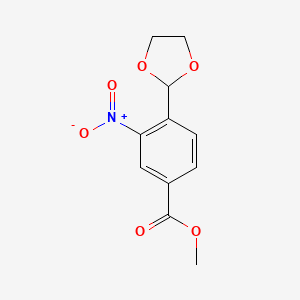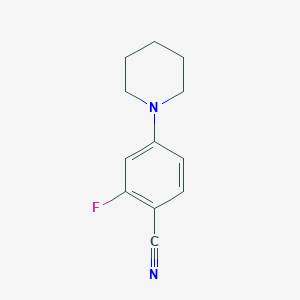
1H-inden-1-ide;zirconium(4+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the chemical formula 1H-inden-1-ide;zirconium(4+);dichloride Dichlorobis(indenyl)zirconium(IV) . This yellow crystalline solid is characterized by its two indenyl ligands and two chloride ligands coordinated to a central zirconium atom . It is widely used in organometallic chemistry due to its unique properties and reactivity.
Métodos De Preparación
Dichlorobis(indenyl)zirconium(IV): can be synthesized through various methods. One common synthetic route involves the reaction of zirconium tetrachloride with indene in the presence of a base. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure high purity and consistency.
Análisis De Reacciones Químicas
Dichlorobis(indenyl)zirconium(IV): undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the zirconium center.
Coordination Reactions: The indenyl ligands can coordinate with other metal centers or ligands, forming complex structures.
Common reagents used in these reactions include alkyl halides, aryl halides, and various oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dichlorobis(indenyl)zirconium(IV): has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which Dichlorobis(indenyl)zirconium(IV) exerts its effects involves the coordination of its ligands to various molecular targets. The indenyl ligands can interact with metal centers, facilitating catalytic reactions. The chloride ligands can be substituted, allowing the compound to participate in a wide range of chemical transformations. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Dichlorobis(indenyl)zirconium(IV): can be compared with other similar compounds such as:
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(pentamethylcyclopentadienyl)zirconium dichloride
- Zirconium bis(hexamethyldisilazide) dichloride
These compounds share similar structures and reactivity but differ in their ligand composition and specific applicationsDichlorobis(indenyl)zirconium(IV) is unique due to its indenyl ligands, which provide distinct reactivity and coordination properties .
Propiedades
Fórmula molecular |
C18H14Cl2Zr |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
1H-inden-1-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
OLWNTZDHHWRPPI-UHFFFAOYSA-L |
SMILES canónico |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetyl chloride, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B8567462.png)
![N-methyl(4-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B8567465.png)
![Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)-](/img/structure/B8567477.png)
![8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8567493.png)

![3-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanoic acid](/img/structure/B8567498.png)






